molecular formula C13H14N2O2 B3059675 Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 111222-40-3

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B3059675
CAS RN: 111222-40-3
M. Wt: 230.26 g/mol
InChI Key: LRPAKNYVOAOQGG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26200 .


Synthesis Analysis

The synthesis of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate involves several steps. One synthetic route involves the use of 3-Amino-3-imino and 2-Bromoacetophenone . Another route involves the use of ethyl 3-amino-3 and 2-Bromoacetophenone . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is complex and detailed analysis can be found in various scientific publications .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate are complex and involve multiple steps. The reactions have been studied and documented in various scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate include a molecular weight of 230.26200 and a molecular formula of C13H14N2O2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound could be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have various biologically vital properties and their derivatives have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Applications

Indole derivatives, which can potentially be synthesized from the compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Applications

Pyrrole, a subunit of the compound, has applications in anti-inflammatory drugs . This suggests that the compound could potentially be used in the development of new anti-inflammatory medications.

Anticancer Applications

Indole derivatives have been used in the development of anticancer drugs . Given that the compound can potentially be used to synthesize indole derivatives, it could have applications in anticancer drug development.

Antimicrobial Applications

Indole derivatives have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial drugs.

Antidiabetic Applications

Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the development of antidiabetic drugs.

Organic Synthesis

The compound could be used in organic synthesis, particularly in the synthesis of pyrrole disulfides . The results of studies have illustrated the feasibility and strong potential of lipase-catalyzed organic synthesis .

Antitubercular Applications

Indole derivatives have shown antitubercular activity . This suggests that the compound could potentially be used in the development of antitubercular drugs.

Mechanism of Action

Target of Action

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate may have a similar multi-target mechanism of action.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Given the broad biological activities of similar compounds , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate are not well documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for research on Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPAKNYVOAOQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547989
Record name Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate

CAS RN

111222-40-3
Record name Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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